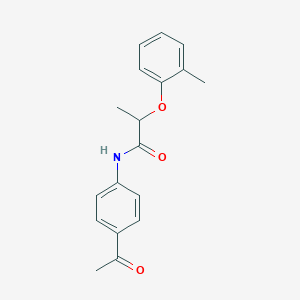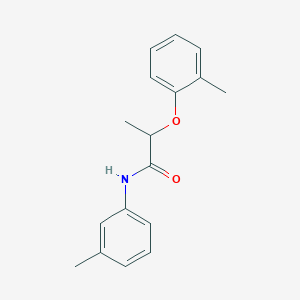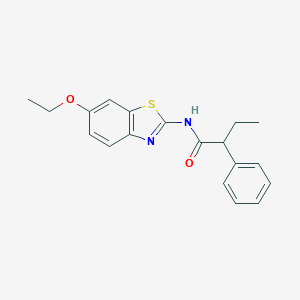
N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide, also known as EB-PB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
The mechanism of action of N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce the expression of genes involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the enhancement of cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various areas of research, and its ability to modulate various signaling pathways in cells. However, its limitations include its relatively short half-life, which can make it difficult to study in vivo, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide, including:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its effects on the immune system and its potential as an immunomodulatory agent.
3. Developing more stable analogs of this compound that can be studied in vivo.
4. Investigating its potential as a lead compound for the development of new drugs for cancer treatment.
5. Exploring its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Conclusion:
This compound is a promising chemical compound that has potential applications in various areas of scientific research. Its synthesis method has been optimized for large-scale production, and its mechanism of action is believed to involve the modulation of various signaling pathways in cells. Further research is needed to fully understand its potential as a therapeutic agent for various diseases and its limitations for lab experiments.
Applications De Recherche Scientifique
N-(6-Ethoxy-benzothiazol-2-yl)-2-phenyl-butyramide has been found to have potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can enhance cognitive function. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propriétés
Formule moléculaire |
C19H20N2O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C19H20N2O2S/c1-3-15(13-8-6-5-7-9-13)18(22)21-19-20-16-11-10-14(23-4-2)12-17(16)24-19/h5-12,15H,3-4H2,1-2H3,(H,20,21,22) |
Clé InChI |
ODDUFEJMIDEAMP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[2-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B310025.png)
![Methyl 2-{[2-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B310026.png)
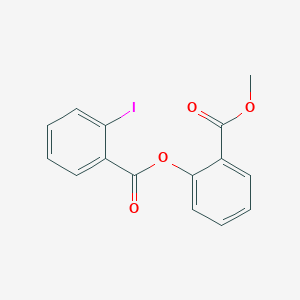
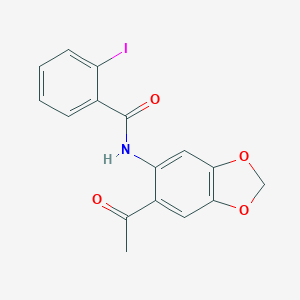

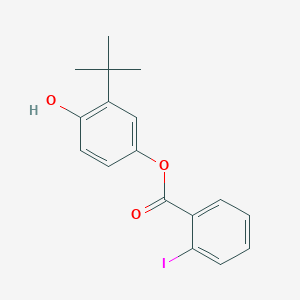

![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)
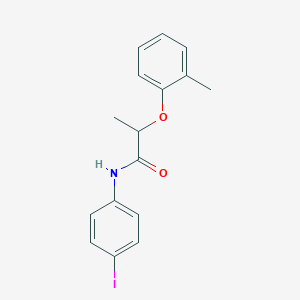
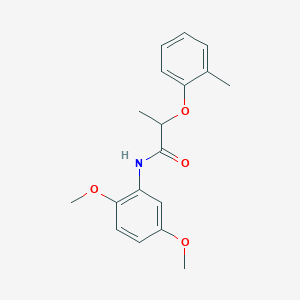
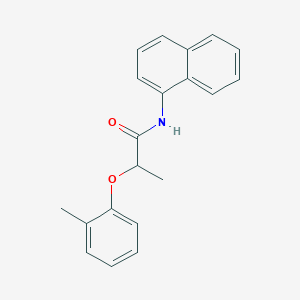
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)
